3-methyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-2-pyridinyl-1-benzofuran-2-carboxamide is a heterocyclic compound with a benzofuran ring as its core structure. It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse pharmacological activities. These compounds have drawn attention due to their potential as natural drug lead compounds .
2.
Synthesis Analysis
Several synthetic methods have been developed for constructing benzofuran rings. Notably, a unique free radical cyclization cascade has been employed to synthesize complex benzofuran derivatives. Additionally, proton quantum tunneling has been utilized to construct benzofuran rings with fewer side reactions and high yield .
3.
Molecular Structure Analysis
The molecular formula of This compound is C₁₆H₂₀N₂O₃ . Its structure consists of a benzofuran ring fused with a pyridine moiety. The methyl group at position 3 and the carboxamide group contribute to its overall configuration .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it is essential to explore its reactivity with various functional groups. Investigating its behavior under different reaction conditions can provide insights into its synthetic versatility and potential modifications .
5.
Mechanism of Action
The precise mechanism of action for 3-methyl-N-2-pyridinyl-1-benzofuran-2-carboxamide may depend on its specific biological target. Further studies are needed to elucidate its interactions with cellular components, receptors, or enzymes. Its potential as an anti-tumor, antibacterial, or anti-viral agent warrants investigation .
Properties
IUPAC Name |
3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-11-6-2-3-7-12(11)19-14(10)15(18)17-13-8-4-5-9-16-13/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGSACWYWBAHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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